N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxy-2-phenylethyl group and at the 4-position with a carboxamide moiety linked to a 2-fluorobenzylamine. This compound combines structural features associated with both bioisosteric triazole rings and fluorinated aromatic systems, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by carboxamide coupling, analogous to methods described for structurally related compounds (e.g., 50% yield achieved for Z995908944 via acid-amine coupling) .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-9-5-4-8-14(15)10-20-18(25)16-11-23(22-21-16)12-17(24)13-6-2-1-3-7-13/h1-9,11,17,24H,10,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOVQFOERBEWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound characterized by its unique structure and potential therapeutic applications. With the molecular formula C18H17FN4O2 and a molecular weight of 340.358, this compound has garnered attention in pharmacological research due to its biological activity, particularly in inhibiting various enzymes and its potential as a drug candidate.
Chemical Structure
The compound features a triazole ring , which is known for its pharmacological significance. The presence of the fluorobenzyl and hydroxyphenylethyl groups enhances its interaction with biological targets.
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities, including enzyme inhibition. Specifically, this compound has been studied for its ability to interact with serine hydrolases (SHs), a class of enzymes involved in various biochemical processes.
Inhibitory Effects
Studies have shown that triazole-containing compounds can irreversibly inactivate SHs. For instance, in a competitive activity-based protein profiling (ABPP) experiment, triazole derivatives were found to inhibit the labeling of multiple proteins by fluorescent probes, indicating their potential as enzyme inhibitors .
Anticholinesterase Activity
A review highlighted that certain 1,2,3-triazole derivatives exhibit anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, a related compound showed an IC50 value of 0.23 μM against acetylcholinesterase (AChE), demonstrating significant potency compared to standard drugs like donepezil .
GlyT1 Inhibition
In another study focused on glycine transporters (GlyT), compounds similar to this compound were evaluated for their inhibitory effects on GlyT1. The most potent inhibitors showed IC50 values in the nanomolar range (e.g., 1.8 nM), suggesting that modifications to the triazole structure can enhance selectivity and potency against specific targets .
Data Tables
Comparison with Similar Compounds
Key Observations:
- Hydroxyethyl-Phenyl Group : Unique to the target compound, this group may improve solubility or target binding but could increase susceptibility to oxidative metabolism .
- C5 Modifications: Amino or trifluoromethyl groups at C5 (e.g., ) correlate with antitumor activity, suggesting the target compound’s unsubstituted C5 may limit its efficacy in oncology .
Antiepileptic Activity:
- Rufinamide: Approved for Lennox-Gastaut syndrome and partial-onset seizures. Its 2,6-difluorobenzyl group is critical for sodium channel modulation .
- Target Compound: No clinical data available. The 2-hydroxy-2-phenylethyl group may introduce steric hindrance, reducing sodium channel affinity compared to Rufinamide.
Antitumor Activity:
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide : Exhibits 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells via c-Met inhibition .
Physicochemical Properties
| Property | Target Compound | Rufinamide | Z995908944 |
|---|---|---|---|
| Molecular Weight | ~369.35 g/mol (estimated) | 238.19 g/mol | 345.09 g/mol |
| LogP (Predicted) | ~2.5 (hydroxy group reduces lipophilicity) | ~2.1 | ~3.0 (chloro substituent increases) |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) | 1 (amide NH) | 1 (amide NH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
